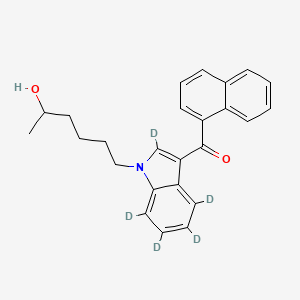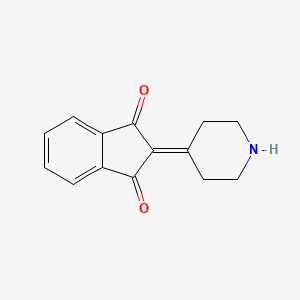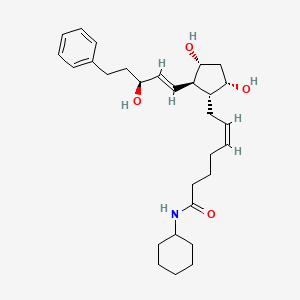
N-Cyclohexyl-desmethyl Bimatoprost
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Cyclohexyl-desmethyl Bimatoprost is a synthetic compound derived from Bimatoprost, a prostaglandin analog. Bimatoprost is primarily used in the treatment of glaucoma and ocular hypertension by increasing the outflow of aqueous fluid from the eyes. This compound is a modified version of Bimatoprost, where the cyclohexyl group replaces the ethyl group, potentially altering its pharmacological properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-desmethyl Bimatoprost involves multiple steps, starting from the basic structure of Bimatoprost. The key steps include:
Oxidation: The initial compound undergoes an oxidation reaction to introduce the necessary functional groups.
Substitution: The ethyl group in Bimatoprost is replaced with a cyclohexyl group through a substitution reaction.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are subjected to the same oxidation and substitution reactions.
Automated Purification: High-throughput chromatographic systems are used for purification.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product.
化学反应分析
Types of Reactions
N-Cyclohexyl-desmethyl Bimatoprost undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering its pharmacological activity.
Substitution: The cyclohexyl group can be substituted with other groups to create new analogs.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents like potassium permanganate or chromium trioxide are used.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Solvents: Reactions are often carried out in solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different pharmacological properties .
科学研究应用
N-Cyclohexyl-desmethyl Bimatoprost has several scientific research applications:
Chemistry: Used as a reference material in the synthesis of new prostaglandin analogs.
Biology: Studied for its effects on cellular pathways and receptor interactions.
Medicine: Investigated for potential therapeutic uses beyond glaucoma, such as in hair growth stimulation.
Industry: Utilized in the development of new ophthalmic formulations and drug delivery systems
作用机制
N-Cyclohexyl-desmethyl Bimatoprost exerts its effects by mimicking the activity of prostamides, which are biosynthesized from the natural endocannabinoid anandamide by the enzyme cyclo-oxygenase 2 (COX-2). It lowers intraocular pressure by enhancing both conventional and uveoscleral outflow pathways. The compound may act as a prodrug or directly stimulate FP receptors .
相似化合物的比较
Similar Compounds
Bimatoprost: The parent compound, used primarily for glaucoma treatment.
Latanoprost: Another prostaglandin analog used for similar indications.
Travoprost: Similar to Bimatoprost and Latanoprost, used in ocular hypertension.
Uniqueness
N-Cyclohexyl-desmethyl Bimatoprost is unique due to the presence of the cyclohexyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs. This structural modification can potentially lead to variations in efficacy, receptor binding, and metabolic stability .
属性
分子式 |
C29H43NO4 |
|---|---|
分子量 |
469.7 g/mol |
IUPAC 名称 |
(Z)-N-cyclohexyl-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enamide |
InChI |
InChI=1S/C29H43NO4/c31-24(18-17-22-11-5-3-6-12-22)19-20-26-25(27(32)21-28(26)33)15-9-1-2-10-16-29(34)30-23-13-7-4-8-14-23/h1,3,5-6,9,11-12,19-20,23-28,31-33H,2,4,7-8,10,13-18,21H2,(H,30,34)/b9-1-,20-19+/t24-,25+,26+,27-,28+/m0/s1 |
InChI 键 |
VACHMGFXQDUKEU-MXGDMWONSA-N |
手性 SMILES |
C1CCC(CC1)NC(=O)CCC/C=C\C[C@H]2[C@H](C[C@H]([C@@H]2/C=C/[C@H](CCC3=CC=CC=C3)O)O)O |
规范 SMILES |
C1CCC(CC1)NC(=O)CCCC=CCC2C(CC(C2C=CC(CCC3=CC=CC=C3)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


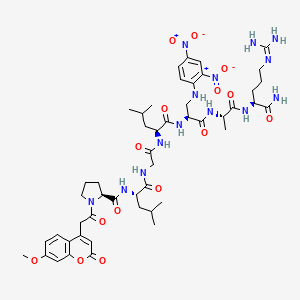
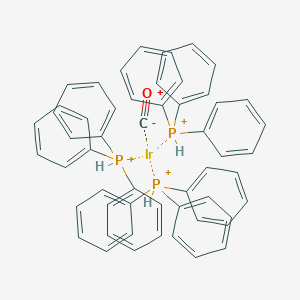
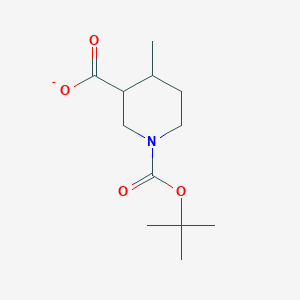
![isobutyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B12350692.png)
![N-[4-[[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-4-oxobutanoyl]piperazin-1-yl]methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)pyrazolidine-3-carboxamide](/img/structure/B12350698.png)
![3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine](/img/structure/B12350701.png)
![(5E)-5-[[6-oxo-5-(6-piperazin-1-ylpyridin-3-yl)piperidin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B12350705.png)
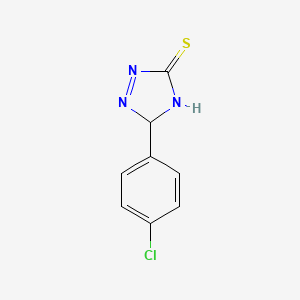
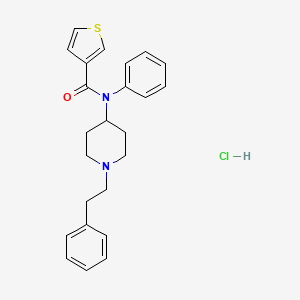
![disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B12350716.png)


